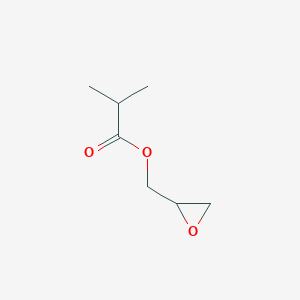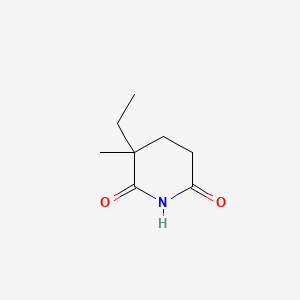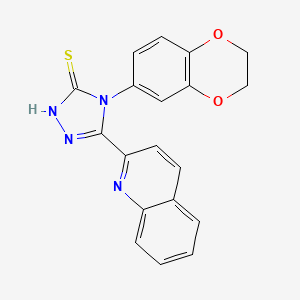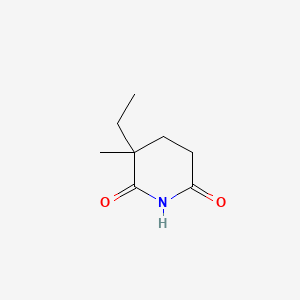![molecular formula C8H4N2S B14152816 Thieno[3,2-b]pyridine-5-carbonitrile CAS No. 86344-87-8](/img/structure/B14152816.png)
Thieno[3,2-b]pyridine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse pharmacological and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine-5-carbonitrile typically involves multicomponent reactions. One common method starts with the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under specific conditions. For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Thieno[3,2-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-b]pyridine-5-carboxylic acid, while reduction may yield thieno[3,2-b]pyridine-5-methanol .
Aplicaciones Científicas De Investigación
Thieno[3,2-b]pyridine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of various enzymes and receptors.
Medicine: It has been investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of thieno[3,2-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation .
Comparación Con Compuestos Similares
Thieno[3,2-b]pyridine-5-carbonitrile can be compared with other similar compounds, such as:
Thieno[2,3-b]pyridine: Known for its antiviral and anticancer properties.
Thieno[3,4-b]pyridine: Known for its anti-inflammatory and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
86344-87-8 |
|---|---|
Fórmula molecular |
C8H4N2S |
Peso molecular |
160.20 g/mol |
Nombre IUPAC |
thieno[3,2-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H4N2S/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-4H |
Clave InChI |
AJUZQNNCFOSRGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CS2)N=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B14152736.png)
![5-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B14152737.png)
![2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14152742.png)
![2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14152747.png)
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14152751.png)

![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14152764.png)
![5-[2-(4-butoxyphenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14152777.png)
![4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B14152780.png)


![Ethyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B14152799.png)

![N-[4-(4-Chlorophenyl)-3-[2-(4-morpholinyl)ethyl]-2(3H)-thiazolylidene]-2,4-dimethylbenzenamine](/img/structure/B14152818.png)
